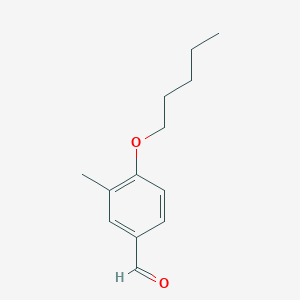

3-Methyl-4-(pentyloxy)benzaldehyde

Description

Contextualization within Aromatic Aldehyde and Ether Chemistry

Aromatic aldehydes and ethers are fundamental classes of organic compounds. Aromatic aldehydes, characterized by a formyl group (–CHO) attached to an aromatic ring, are pivotal in organic synthesis. numberanalytics.com Their carbonyl group's polarity makes them susceptible to nucleophilic addition reactions. ncert.nic.in Aromatic ethers feature an ether linkage (R-O-R') connected to an aromatic ring, contributing to their stability and lipophilicity. numberanalytics.com

3-Methyl-4-(pentyloxy)benzaldehyde integrates both of these functional groups. The presence of the aldehyde group on the benzene (B151609) ring, along with the methyl and pentyloxy substituents, influences its chemical reactivity and physical properties. The IUPAC name for this compound is 4-methoxy-3-methylbenzaldehyde. nih.gov

Table 1: Physicochemical Properties of Related Aromatic Aldehydes

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Features |

| Benzaldehyde (B42025) | C₇H₆O | 106.12 | 178.1 | Simplest aromatic aldehyde |

| 4-Methylbenzaldehyde wikipedia.org | C₈H₈O wikipedia.org | 120.15 wikipedia.org | 204-205 wikipedia.org | Methyl group in para position wikipedia.org |

| 3-Methylbenzaldehyde nist.gov | C₈H₈O nist.gov | 120.15 nist.gov | 199 | Methyl group in meta position |

| 4-(Pentyloxy)benzaldehyde epa.gov | C₁₂H₁₆O₂ epa.gov | 192.26 epa.gov | --- | Pentyloxy group in para position |

| 3-Methyl-4-methoxybenzaldehyde nih.gov | C₉H₁₀O₂ nih.gov | 150.18 nih.gov | --- | Methyl and methoxy (B1213986) groups |

Data sourced from various chemical databases and literature.

Historical Context of Aromatic Ethers and Aldehydes as Synthetic Intermediates and Functional Materials Precursors

Historically, aromatic aldehydes and ethers have been instrumental in the advancement of organic chemistry. The Williamson ether synthesis, a long-established method, has been widely used for preparing various ethers, including aromatic ones. numberanalytics.comscribd.com Aromatic aldehydes have been central to the development of numerous synthetic methodologies, such as the Gattermann-Koch reaction for their synthesis from arenes. wikipedia.org

These compounds serve as crucial building blocks in the synthesis of a wide array of more complex molecules. They are precursors to pharmaceuticals, agrochemicals, and polymers. numberanalytics.com In materials science, certain aromatic ethers have been investigated for their potential in creating liquid crystals and other advanced materials. numberanalytics.com The ability of these molecules to be functionalized makes them highly versatile in synthetic organic chemistry.

Current Research Trajectories and Unexplored Dimensions Pertaining to this compound

Current research involving aromatic aldehydes and ethers is multifaceted. One significant area of investigation is their application in the synthesis of liquid crystals. mdpi.comresearchgate.net Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, and they are widely used in display technologies. nih.govresearchgate.net The molecular structure of compounds like this compound, with its elongated shape and potential for intermolecular interactions, makes it a candidate for exhibiting liquid crystalline properties.

The synthesis of new liquid crystalline compounds often involves the condensation of aromatic aldehydes with anilines to form Schiff bases, which are known to exhibit mesomorphic (liquid crystal) behavior. mdpi.comresearchgate.net The specific arrangement of substituents on the aromatic rings can significantly influence the type of liquid crystal phase and the temperature range over which it is stable. nih.gov

While there is extensive research on aromatic aldehydes and ethers in general, specific investigations into this compound are less common. Much of the existing research focuses on related structures, such as other substituted benzaldehydes or different alkoxy-substituted aromatic compounds. edu.krdchemicalbook.com Therefore, a detailed characterization of the mesomorphic properties and other material science applications of this compound represents a relatively unexplored dimension.

Academic Research Objectives and Scope of Investigation

The primary academic research objective concerning this compound is to synthesize and characterize this compound to evaluate its potential as a precursor for functional materials, particularly liquid crystals. The scope of such an investigation would typically include:

Synthesis and Purification: Developing an efficient synthetic route to obtain high-purity this compound. A common method involves the etherification of 4-hydroxy-3-methylbenzaldehyde (B106927) with a pentyl halide. edu.krd

Structural Elucidation: Confirming the molecular structure using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Investigation of Liquid Crystalline Properties: Synthesizing derivatives, such as Schiff bases, from this compound and studying their mesomorphic behavior using techniques like Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC). mdpi.comnih.gov This would involve determining the types of liquid crystal phases (e.g., nematic, smectic) and the corresponding transition temperatures.

Computational Studies: Employing theoretical methods like Density Functional Theory (DFT) to correlate the molecular structure with the observed physical properties. researchgate.netnih.gov

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-4-pentoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-3-4-5-8-15-13-7-6-12(10-14)9-11(13)2/h6-7,9-10H,3-5,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQMJJCVBAPLRCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=C(C=C1)C=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00667551 | |

| Record name | 3-Methyl-4-(pentyloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00667551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

820237-04-5 | |

| Record name | 3-Methyl-4-(pentyloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00667551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemo Selective Route Development for 3 Methyl 4 Pentyloxy Benzaldehyde

Retrosynthetic Strategies and Key Bond Disconnections for the Pentyloxybenzaldehyde Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 3-Methyl-4-(pentyloxy)benzaldehyde, the most logical disconnections involve the ether bond and the aldehyde group.

Two primary retrosynthetic pathways can be envisioned:

Disconnection of the Ether C-O Bond: This is the most common and direct strategy. The ether linkage is disconnected via a nucleophilic substitution pathway, specifically the Williamson ether synthesis. This approach identifies 3-methyl-4-hydroxybenzaldehyde and a suitable pentyl halide (e.g., 1-bromopentane) as the key precursors. This route is generally preferred due to the reliability and extensive documentation of the Williamson ether synthesis for phenols.

Disconnection of the Aldehyde C-C Bond: This alternative strategy involves disconnecting the aldehyde group from the aromatic ring. This would lead to 4-(pentyloxy)toluene as the precursor, which would then require a formylation reaction (introduction of a -CHO group) to yield the final product. While feasible, formylation reactions can sometimes lack regioselectivity and may require harsher conditions compared to etherification.

The first strategy, hinging on the formation of the ether bond as the final key step, is typically the more chemo-selective and efficient route.

Precursor Synthesis and Purification Techniques

The primary precursor identified through the most logical retrosynthetic route is 3-methyl-4-hydroxybenzaldehyde. This intermediate is synthesized from o-cresol.

Synthesis of 3-methyl-4-hydroxybenzaldehyde:

A common method for the synthesis of this precursor is the Reimer-Tiemann reaction. researchgate.netepo.org In this reaction, o-cresol is treated with chloroform (CHCl3) in the presence of a strong base, such as potassium hydroxide (KOH). researchgate.netmiracosta.edu The reaction proceeds through the formation of a dichlorocarbene (:CCl2) electrophile, which attacks the electron-rich phenoxide ring, preferentially at the position ortho to the hydroxyl group. researchgate.net Subsequent hydrolysis of the dichloromethyl group under basic conditions yields the aldehyde functionality. researchgate.net

Purification Techniques:

After the reaction, the product mixture typically contains the desired product, unreacted starting materials, and isomeric byproducts. A standard purification protocol involves:

Acidification: The reaction mixture is neutralized and then acidified to protonate the phenoxide and precipitate the phenolic products.

Extraction: The crude product is extracted into an organic solvent like diethyl ether or ethyl acetate.

Washing: The organic layer is washed with water and brine to remove inorganic salts and impurities.

Chromatography/Crystallization: Final purification is achieved through column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure 3-methyl-4-hydroxybenzaldehyde.

Direct and Convergent Synthetic Approaches to this compound

While less common for this specific target, methods exist for introducing an aldehyde group onto a pre-functionalized aromatic ring. For instance, if starting with 4-(pentyloxy)toluene, formylation could be achieved using methods like the Vilsmeier-Haack reaction (using DMF and POCl3) or the Gattermann reaction. However, directing the formylation to the desired position can be challenging and may lead to a mixture of isomers, complicating purification. One-pot procedures involving the reduction of Weinreb amides followed by cross-coupling can also be employed for the synthesis of substituted benzaldehydes. rug.nlnih.govacs.org

The most direct and widely used method for synthesizing this compound is the Williamson ether synthesis. miracosta.eduwikipedia.orgmasterorganicchemistry.comlibretexts.orgyoutube.com This reaction is a bimolecular nucleophilic substitution (SN2) process. wikipedia.orgmasterorganicchemistry.comyoutube.com

The general procedure involves:

Deprotonation: The phenolic hydroxyl group of 3-methyl-4-hydroxybenzaldehyde is deprotonated by a base to form a nucleophilic phenoxide ion.

Nucleophilic Attack: The phenoxide ion then attacks a primary alkyl halide, such as 1-bromopentane (B41390) or 1-iodopentane, displacing the halide and forming the ether linkage. masterorganicchemistry.com

Common bases used include potassium carbonate (K2CO3), sodium hydride (NaH), and sodium hydroxide (NaOH). plos.orgmdpi.com The reaction is typically carried out in a polar aprotic solvent like acetone, dimethylformamide (DMF), or acetonitrile (CH3CN). plos.orgmdpi.com

| Base | Alkyl Halide | Solvent | Temperature | Typical Reaction Time |

|---|---|---|---|---|

| Potassium Carbonate (K₂CO₃) | 1-Bromopentane | Acetone or DMF | Reflux | 6-24 hours |

| Sodium Hydride (NaH) | 1-Bromopentane | THF or DMF | 0°C to Room Temp | 2-12 hours |

| Sodium Hydroxide (NaOH) | 1-Bromopentane | Water/Organic (with PTC) | 50-80°C | 4-16 hours |

A convergent multi-step synthesis can be designed starting from simpler, readily available chemicals. For example, a sequence could begin with o-cresol:

Step 1: Formylation: o-Cresol is converted to 3-methyl-4-hydroxybenzaldehyde via the Reimer-Tiemann reaction as described in section 2.2.

Step 3: Etherification: The phenolic hydroxyl group of the (potentially protected) intermediate is alkylated with a pentyl halide using the Williamson ether synthesis.

Step 4: Deprotection (if applicable): If the aldehyde was protected, the protecting group is removed under acidic conditions to regenerate the aldehyde and yield the final product.

This multi-step approach allows for the modular construction of the molecule and purification of intermediates at each stage, often leading to a higher purity final product.

Catalytic Systems and Optimized Reaction Conditions for Stereocontrol and Yield Enhancement

To improve the efficiency of the etherification step, various catalytic systems can be employed. Since the target molecule is achiral, the focus is on enhancing reaction rates and yields rather than stereocontrol.

Phase-Transfer Catalysis (PTC): The Williamson ether synthesis can be significantly accelerated by using a phase-transfer catalyst, particularly when using an inorganic base like NaOH or K2CO3 in a two-phase (aqueous/organic) system. mdpi.com Catalysts such as tetrabutylammonium bromide (TBAB) or tetrabutylammonium iodide (TBAI) facilitate the transfer of the phenoxide anion from the aqueous phase to the organic phase, where it can react with the alkyl halide. mdpi.com This often leads to higher yields, shorter reaction times, and milder reaction conditions.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times for the O-alkylation of phenols. mdpi.com Reactions that might take several hours under conventional heating can often be completed in minutes, sometimes with improved yields. mdpi.com

Optimization of Reaction Conditions:

Choice of Leaving Group: The reactivity of the alkyl halide follows the order I > Br > Cl. Using 1-iodopentane can lead to faster reactions compared to 1-bromopentane.

Base and Solvent: The choice of base and solvent is critical. A strong, non-nucleophilic base like NaH in an aprotic solvent like DMF or THF is highly effective for generating the phenoxide. For a greener approach, K2CO3 in acetone is a common and effective combination. plos.org

Temperature: While higher temperatures increase the reaction rate, they can also promote side reactions. The optimal temperature is typically the reflux temperature of the chosen solvent, but this should be determined experimentally to maximize yield and minimize byproduct formation.

| Method | Catalyst | Typical Conditions | Advantages |

|---|---|---|---|

| Conventional Heating | None | K₂CO₃, Acetone, Reflux, 12h | Simple, inexpensive reagents |

| Phase-Transfer Catalysis | Tetrabutylammonium Bromide (TBAB) | NaOH, Toluene/H₂O, 80°C, 4h | Faster reaction, milder conditions, use of aqueous bases |

| Microwave-Assisted | TBAB (optional) | K₂CO₃, DMF, 120°C, 15 min | Drastically reduced reaction time, often higher yield |

Homogeneous and Heterogeneous Catalysis in C-O Bond Formation

Both homogeneous and heterogeneous catalysis can be employed to facilitate the C-O bond formation in the synthesis of this compound, enhancing reaction rates and improving efficiency.

Homogeneous Catalysis:

Phase-transfer catalysis (PTC) is a prominent example of homogeneous catalysis used in Williamson ether synthesis. wikipedia.orgwikipedia.org This technique is particularly useful when dealing with reactants that are soluble in different, immiscible phases, such as an aqueous phase containing the phenoxide salt and an organic phase containing the pentyl halide. wikipedia.orgptfarm.pl A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or a phosphonium salt, facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase. wikipedia.orgresearchgate.net This transfer creates a "naked" and more reactive nucleophile in the organic phase, accelerating the reaction with the pentyl halide. taylorandfrancis.com The use of PTC allows the reaction to proceed under milder conditions and can lead to higher yields by minimizing side reactions. ptfarm.pl

Table 1: Comparison of Homogeneous Catalysts in Williamson Ether Synthesis

| Catalyst | Type | Role | Advantages |

|---|---|---|---|

| Tetrabutylammonium Bromide (TBAB) | Quaternary Ammonium Salt | Phase-Transfer Catalyst | Increases nucleophilicity of the phenoxide; allows for milder reaction conditions. taylorandfrancis.com |

| Crown Ethers (e.g., 18-crown-6) | Macrocyclic Polyether | Phase-Transfer Catalyst | Solubilizes alkali metal cations in organic solvents, enhancing anion reactivity. wikipedia.org |

| Tris(2-(2-methoxyethoxy)ethyl)amine | Polyether | Phase-Transfer Catalyst | Encapsulates alkali metal cations, creating lipophilic cations for better phase transfer. wikipedia.org |

Heterogeneous Catalysis:

Heterogeneous catalysts offer advantages in terms of catalyst separation and reusability. For the synthesis of aromatic ethers, solid-supported catalysts can be utilized. For instance, the reaction can be carried out using a solid base like potassium carbonate dispersed in a solvent. orgchemres.org In this scenario, the reaction occurs at the surface of the solid base. More advanced heterogeneous systems may involve catalysts immobilized on solid supports, such as polymers or inorganic materials like silica or zeolites. These supported catalysts can enhance reaction selectivity and simplify the purification process, which is a key consideration in green chemistry. mdpi.com

Process Development and Scalability Considerations for Laboratory and Pilot Scale

Scaling up the synthesis of this compound from the laboratory to a pilot plant requires careful consideration of several factors to ensure safety, efficiency, and consistency.

Key Scalability Challenges:

Mixing and Mass Transfer: In the laboratory, efficient mixing is easily achieved. On a larger scale, ensuring adequate mixing in a larger reactor vessel is critical, especially in heterogeneous systems (e.g., with a solid base or in a phase-transfer catalyzed reaction) to maintain a high reaction rate. ptfarm.pl

Heat Transfer: The Williamson ether synthesis is often exothermic. Managing the heat generated during the reaction is crucial on a larger scale to prevent temperature runaway and the formation of side products. Pilot plant reactors are equipped with jacketing and cooling systems to control the temperature profile. ige-performance.com

Reagent Addition: The rate of addition of the pentyl halide can be used to control the reaction rate and temperature. In a pilot plant setting, this is done using controlled dosing systems.

Work-up and Purification: Isolation and purification of the product on a larger scale require different techniques than in the lab. While laboratory purification might involve column chromatography, pilot-scale production would likely use methods like distillation (including vacuum or fractional distillation), crystallization, or extraction to handle larger volumes efficiently. ige-performance.com

Safety: Handling larger quantities of flammable solvents and potentially reactive reagents requires stringent safety protocols and specialized equipment designed for pilot-scale operations.

Microwave-assisted synthesis, while highly efficient on a lab scale, presents scalability challenges due to the limited penetration depth of microwaves. researchgate.net However, the development of continuous-flow microwave reactors is addressing this issue, allowing for the benefits of microwave heating to be applied to larger-scale production. researchgate.net The successful scale-up of microwave-assisted Williamson synthesis has been demonstrated for related compounds, showing its potential for industrial application. researchgate.netsid.ir

Advanced Spectroscopic and Spectrometric Characterization for Structural and Conformational Analysis of 3 Methyl 4 Pentyloxy Benzaldehyde

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules in solution and the solid state. For 3-Methyl-4-(pentyloxy)benzaldehyde, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) signals and provides information about the molecule's conformation.

A predicted ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons, the aldehyde proton, the methyl group protons, and the protons of the pentyloxy chain. The aromatic region would display a complex splitting pattern due to the substitution on the benzene (B151609) ring. The aldehyde proton is expected to appear as a singlet at a downfield chemical shift, typically between 9 and 10 ppm, due to the deshielding effect of the carbonyl group. pressbooks.puborgchemboulder.com The methyl protons would also appear as a singlet, while the pentyloxy chain protons would exhibit characteristic multiplets with specific coupling patterns.

Similarly, a predicted ¹³C NMR spectrum would show distinct signals for each carbon atom in a unique chemical environment. The carbonyl carbon of the aldehyde group is characteristically found at a highly deshielded chemical shift, generally between 190 and 200 ppm. docbrown.infolibretexts.org The aromatic carbons would resonate in the range of approximately 110 to 165 ppm, with their specific shifts influenced by the positions of the methyl and pentyloxy substituents. oregonstate.edu The carbons of the pentyloxy group and the methyl group would appear in the upfield region of the spectrum.

To definitively assign all ¹H and ¹³C signals and to probe the conformational preferences of this compound, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be instrumental in tracing the connectivity within the pentyloxy chain by showing cross-peaks between adjacent methylene (B1212753) groups. It would also help in assigning the coupled aromatic protons on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in an HSQC spectrum links a proton to the carbon it is attached to. This technique is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the aldehyde proton signal would correlate with the aldehyde carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (²J_CH and ³J_CH). HMBC is vital for establishing the connectivity between different functional groups. For example, it would show correlations from the aromatic protons to the carbons of the methyl and pentyloxy groups, as well as to the aldehyde carbon, thus confirming the substitution pattern on the benzene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space correlations between protons that are in close proximity, providing insights into the molecule's three-dimensional structure and conformation. libretexts.org For this compound, NOESY can be used to determine the preferred orientation of the pentyloxy chain relative to the aromatic ring and the methyl group. mdpi.com For instance, observing a NOE between the protons of the pentyloxy chain's first methylene group and the aromatic protons would indicate a specific spatial arrangement.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H to ¹³C) | Key NOESY Correlations (¹H to ¹H) |

| 1 (CHO) | 9.8 - 10.0 | 190 - 192 | H2, H6 | H2, H6 |

| 2 | 7.6 - 7.8 | 129 - 131 | C1, C3, C4, C6 | H6, H-α (pentyloxy) |

| 3 | - | 135 - 137 | H2, H5, H-methyl | - |

| 4 | - | 160 - 163 | H2, H5, H6, H-α (pentyloxy) | - |

| 5 | 6.9 - 7.1 | 111 - 113 | C3, C4, C6 | H6, H-α (pentyloxy) |

| 6 | 7.5 - 7.7 | 128 - 130 | C1, C2, C4, C5 | H2, H5 |

| 7 (CH₃) | 2.2 - 2.4 | 15 - 17 | C2, C3, C4 | H2 |

| α (OCH₂) | 3.9 - 4.1 | 68 - 70 | C4, C-β | Aromatic Protons, H-β |

| β (CH₂) | 1.7 - 1.9 | 28 - 30 | C-α, C-γ | H-α, H-γ |

| γ (CH₂) | 1.4 - 1.6 | 22 - 24 | C-β, C-δ | H-β, H-δ |

| δ (CH₂) | 1.3 - 1.5 | 27 - 29 | C-γ, C-ε | H-γ, H-ε |

| ε (CH₃) | 0.9 - 1.0 | 13 - 15 | C-δ | H-δ |

Note: The chemical shifts are predicted based on known values for similar substituted benzaldehydes and alkoxybenzenes. Actual values may vary depending on the solvent and experimental conditions. rsc.orgrsc.orgdocbrown.info

In cases where this compound can be obtained in a crystalline or polycrystalline form, solid-state NMR (ssNMR) can provide valuable information about its supramolecular organization. nih.gov Unlike in solution where molecules are tumbling rapidly, in the solid state, anisotropic interactions such as chemical shift anisotropy (CSA) and dipolar couplings are not averaged out. nih.gov These interactions are sensitive to the local electronic environment and internuclear distances, respectively, and can thus provide detailed insights into molecular packing, intermolecular interactions, and the presence of different polymorphs. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are typically used to obtain high-resolution spectra of solid samples. nih.gov For a molecule like this compound, ssNMR could potentially reveal details about how the molecules arrange themselves in the crystal lattice, for instance, through π-π stacking of the aromatic rings or specific packing of the pentyloxy chains.

Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance or monitoring the progress of a reaction without the need for a calibration curve for the analyte. nih.gov The principle of qNMR relies on the fact that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By using a certified internal standard of known concentration and purity, the absolute quantity of this compound in a sample can be determined with high accuracy and precision. researchgate.net For purity assessment, a well-resolved signal of the analyte, for example, the aldehyde proton singlet, is integrated and compared to the integral of a known signal from the internal standard. This method is particularly useful for characterizing reference materials and for quality control in synthetic processes. Furthermore, qNMR can be used to monitor the synthesis of this compound by tracking the disappearance of reactant signals and the appearance of product signals over time.

Mass Spectrometry (MS) for Precise Mass Determination and Fragmentation Pathway Elucidation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and for deducing its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This high precision allows for the determination of the elemental composition of the molecule. For this compound, with a molecular formula of C₁₂H₁₆O₂, the theoretical monoisotopic mass can be calculated with high accuracy. An experimental HRMS measurement would confirm this elemental composition, distinguishing it from other molecules with the same nominal mass but different elemental formulas.

Table 2: Theoretical Exact Mass of this compound

| Molecular Formula | Calculated Monoisotopic Mass (Da) |

| C₁₂H₁₆O₂ | 192.11503 |

The experimental HRMS value is expected to be in very close agreement with this theoretical value, typically within a few parts per million (ppm). miamioh.edu

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented by collision with an inert gas. The resulting fragment ions (product ions) are then analyzed. This process provides detailed structural information by revealing the connectivity of the molecule. The fragmentation of this compound in an MS/MS experiment would likely proceed through several characteristic pathways for aromatic aldehydes and ethers. blogspot.comwhitman.edu

One common fragmentation pathway for aromatic aldehydes is the loss of the aldehyde proton (H•), resulting in an [M-1]⁺ ion, or the loss of the formyl radical (•CHO), leading to an [M-29]⁺ ion. miamioh.edu

For the pentyloxy group, a prominent fragmentation would be the cleavage of the C-O bond of the ether, leading to the loss of the pentyl radical (•C₅H₁₁) or a pentene molecule (C₅H₁₀) via a rearrangement. Cleavage of the alkyl chain within the pentyloxy group would also be expected, leading to a series of fragment ions separated by 14 Da (the mass of a CH₂ group). blogspot.com

A key fragmentation pathway for alkoxy-substituted aromatic compounds involves the cleavage of the bond beta to the aromatic ring, which in this case is the O-C bond of the pentyloxy group. This can lead to the formation of a stable hydroxyphenolic cation after rearrangement.

Table 3: Predicted Major Fragment Ions of this compound in MS/MS

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 192.1 | 191.1 | H• | [C₁₂H₁₅O₂]⁺ |

| 192.1 | 163.1 | •CHO | [C₁₁H₁₅O]⁺ |

| 192.1 | 121.1 | C₅H₁₁• | [C₇H₇O]⁺ (methyl-hydroxy-benzoyl cation) |

| 192.1 | 122.1 | C₅H₁₀ | [C₇H₈O₂]⁺• (methyl-hydroxyphenoxy radical cation) |

| 192.1 | 91.1 | C₅H₁₁O• | [C₇H₇]⁺ (tropylium ion) |

The analysis of these fragmentation pathways provides a detailed fingerprint of the molecule, confirming the presence and connectivity of the methyl, pentyloxy, and aldehyde functional groups on the aromatic ring. nih.gov

Advanced Ionization Techniques (e.g., ESI, APCI, MALDI) and Their Mechanistic Implications

Advanced "soft" ionization techniques in mass spectrometry are crucial for determining the molecular weight and fragmentation patterns of moderately polar, medium-sized organic molecules like this compound. These methods are preferred over harsher techniques like electron ionization because they minimize fragmentation, typically preserving the molecular ion.

Electrospray Ionization (ESI): In ESI, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. For this compound, ESI in positive ion mode would likely produce a prominent protonated molecule, [M+H]⁺, at m/z 207.2. The presence of the carbonyl oxygen and the ether oxygen provides sites for protonation. Adducts with cations from the solvent or additives, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), may also be observed.

Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar compounds that are not easily ionized by ESI. In this technique, a heated nebulizer vaporizes the sample, and a corona discharge creates reactant ions from the solvent vapor. These reactant ions then transfer a proton to the analyte molecule. Similar to ESI, APCI would be expected to generate a strong [M+H]⁺ ion for this compound.

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is typically used for very large molecules, but can be applied to smaller molecules as well. The analyte is co-crystallized with a matrix that absorbs laser energy. The laser pulse desorbs and ionizes both the matrix and the analyte. For this compound, MALDI would also be expected to produce the [M+H]⁺ ion.

Mechanistic Implications: The choice of ionization technique can influence the observed fragmentation patterns in tandem mass spectrometry (MS/MS) experiments. By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), key structural information can be obtained. Expected fragmentation pathways would involve the cleavage of the pentyloxy side chain and potentially the loss of the aldehyde group.

Vibrational Spectroscopy for Functional Group and Conformational Studies

Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis

Expected FTIR Vibrational Modes for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aldehyde (C=O) | Stretching | 1700 - 1680 |

| Aromatic Ring (C=C) | Stretching | 1600 - 1450 |

| Alkyl (C-H) | Stretching | 2960 - 2850 |

| Aldehyde (C-H) | Stretching | 2830 - 2810 and 2730 - 2710 |

| Ether (C-O-C) | Asymmetric Stretching | 1260 - 1200 |

| Ether (C-O-C) | Symmetric Stretching | 1070 - 1020 |

| Aromatic (C-H) | Out-of-plane Bending | 900 - 675 |

This table represents expected values based on general spectroscopic principles and data for related compounds.

The precise positions of these bands can be influenced by the substitution pattern on the aromatic ring and the conformation of the pentyloxy group.

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy is a light scattering technique that provides information complementary to FTIR. While FTIR is more sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric bonds. For this compound, Raman spectroscopy would be particularly useful for observing the C=C stretching modes of the aromatic ring and the C-C backbone of the pentyloxy chain. The symmetric vibrations of the molecule would produce strong Raman signals.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org The absorption spectrum provides information about the electronic structure and conjugation within a molecule. uzh.chfiveable.me

For this compound, the key chromophore is the substituted benzaldehyde (B42025) system. The presence of the aldehyde group and the pentyloxy group, both conjugated with the benzene ring, will give rise to characteristic electronic transitions.

Expected Electronic Transitions:

| Transition Type | Description | Expected Wavelength Range (nm) |

| π → π | Promotion of an electron from a π bonding orbital to a π anti-bonding orbital. | ~250 - 300 |

| n → π | Promotion of a non-bonding electron (from the carbonyl oxygen) to a π anti-bonding orbital. | ~300 - 350 |

This table represents expected values based on general spectroscopic principles and data for related compounds.

The π → π* transition is typically strong and occurs at a shorter wavelength, while the n → π* transition is weaker and occurs at a longer wavelength. youtube.com The exact position of the maximum absorbance (λ_max) is sensitive to the solvent polarity. The extended conjugation provided by the pentyloxy group would be expected to cause a bathochromic (red) shift compared to unsubstituted benzaldehyde.

X-ray Crystallography for Single Crystal Structure Determination (if applicable)

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method would provide definitive information on bond lengths, bond angles, and the conformation of the this compound molecule in the solid state.

To date, a single crystal X-ray structure for this compound has not been reported in the searched literature. However, the crystal structure of a closely related compound, 4-heptyloxy-3-methoxy benzaldehyde, has been determined. researchgate.net This suggests that this compound, if suitable crystals could be grown, would be amenable to X-ray crystallographic analysis. Such an analysis would reveal the planarity of the benzaldehyde portion of the molecule and the conformation of the flexible pentyloxy chain.

Computational Chemistry and Theoretical Investigations of 3 Methyl 4 Pentyloxy Benzaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Descriptors

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-methyl-4-(pentyloxy)benzaldehyde, DFT calculations can provide deep insights into its molecular orbitals, charge distribution, and vibrational properties.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. malayajournal.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. malayajournal.orglibretexts.org The energy difference between these two orbitals, the HOMO-LUMO gap, is a significant indicator of molecular stability; a smaller gap suggests higher reactivity. malayajournal.orglibretexts.org

For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the oxygen atom of the pentyloxy group, due to the electron-donating nature of the alkyl and alkoxy substituents. The LUMO, conversely, is anticipated to be concentrated on the carbonyl group and the aromatic ring, which act as electron-accepting regions. The presence of the electron-donating pentyloxy and methyl groups at the para and meta positions, respectively, would raise the energy of the HOMO and slightly alter the energy of the LUMO, likely resulting in a smaller HOMO-LUMO gap compared to unsubstituted benzaldehyde (B42025). This suggests that this compound would be more reactive towards electrophiles.

Table 1: Predicted Frontier Molecular Orbital Properties

| Parameter | Predicted Value (eV) | Description |

|---|---|---|

| HOMO Energy | -6.2 to -6.8 | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.7 to -2.2 | Energy of the lowest unoccupied molecular orbital. |

Note: These values are illustrative and based on typical DFT calculation results for similarly substituted benzaldehydes. malayajournal.orgmdpi.com

The electrostatic potential surface (EPS) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. acadpubl.eu The EPS maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. acadpubl.eu

In this compound, the most negative electrostatic potential is expected to be localized around the oxygen atom of the carbonyl group, making it a primary site for protonation and nucleophilic attack. acadpubl.eunih.gov The aromatic ring, enriched by the electron-donating pentyloxy group, would also exhibit a negative potential, particularly at the ortho positions relative to the pentyloxy group. The hydrogen atom of the aldehyde group and the hydrogens of the methyl and pentyloxy groups will exhibit positive potential. malayajournal.org This charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding. nih.gov

Theoretical vibrational frequency calculations using DFT are instrumental in assigning the vibrational modes observed in experimental infrared (IR) and Raman spectra. nih.gov By comparing the calculated frequencies with experimental data, a detailed understanding of the molecular structure and bonding can be achieved. researchgate.net For this compound, the calculated vibrational spectrum would exhibit characteristic peaks corresponding to its functional groups.

Studies on similar molecules like p-anisaldehyde provide a basis for these predictions. nih.govresearchgate.netnih.gov The most intense band in the IR spectrum is expected to be the C=O stretching vibration of the aldehyde group. The aromatic C-H stretching vibrations and the C-C stretching modes of the benzene ring would also be prominent. The pentyloxy group would introduce additional vibrational modes, including C-H stretching of the alkyl chain and C-O-C ether linkage vibrations.

Table 2: Predicted Characteristic Vibrational Frequencies

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Stretching vibrations of the C-H bonds on the benzene ring. |

| Aliphatic C-H Stretch | 2850 - 2960 | Symmetric and asymmetric stretching of the C-H bonds in the pentyloxy group. |

| C=O Stretch | 1680 - 1705 | Stretching vibration of the carbonyl group in the aldehyde. mdpi.com |

| Aromatic C=C Stretch | 1500 - 1600 | In-plane stretching vibrations of the carbon-carbon bonds in the benzene ring. |

Note: These frequencies are based on theoretical calculations for analogous substituted benzaldehydes and may vary slightly from experimental values. researchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior

Molecular dynamics simulations are a computational method for analyzing the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can provide valuable insights into its conformational landscape and dynamic behavior in different environments (e.g., in a solvent or in a biological system). The pentyloxy chain, with its multiple rotatable bonds, can adopt various conformations, and MD simulations can map the potential energy surface associated with these rotations. This can help identify the most stable conformers and the energy barriers between them. Such simulations are particularly useful for understanding how the molecule might interact with a receptor or an enzyme active site. nih.gov

Quantum Chemical Descriptors and Structure-Property Relationships (excluding direct physical properties)

Quantum chemical descriptors are numerical values derived from the molecular structure that quantify various electronic and geometric properties. These descriptors are often used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies to correlate molecular structure with biological activity or physical properties. nih.govnih.gov

For this compound, key quantum chemical descriptors would include:

Ionization Potential (I): Related to the energy of the HOMO.

Electron Affinity (A): Related to the energy of the LUMO.

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

These descriptors can be used to predict the molecule's reactivity and its potential interactions in a biological context. For instance, the hydrophobicity of the pentyloxy substituent is expected to play a significant role in its interactions. nih.gov

Reaction Mechanism Elucidation Through Transition State Theory and Energy Profile Analysis

Computational chemistry can be employed to elucidate the mechanisms of chemical reactions by identifying transition states and calculating the energy profiles of reaction pathways. nih.govcanterbury.ac.uk For this compound, several reactions could be investigated.

One important class of reactions for aldehydes is nucleophilic addition to the carbonyl group. pearson.com Theoretical calculations can model the attack of a nucleophile on the carbonyl carbon, identifying the transition state structure and the activation energy for the reaction. The influence of the methyl and pentyloxy substituents on the reaction barrier can be quantified.

Another key reaction type for aromatic compounds is electrophilic aromatic substitution. rsc.org The aldehyde group is a deactivating, meta-directing group, while the pentyloxy group is an activating, ortho-para-directing group. Computational studies can model the attack of an electrophile at various positions on the ring to determine the most favorable reaction pathway and predict the regioselectivity of the substitution. The interplay between the electronic effects of the two substituents would be a key focus of such an investigation.

Exploration of Chemical Reactivity and Advanced Synthetic Transformations Involving 3 Methyl 4 Pentyloxy Benzaldehyde

Nucleophilic Addition Reactions at the Aldehyde Carbonyl

The aldehyde group in 3-Methyl-4-(pentyloxy)benzaldehyde is a primary site for nucleophilic attack. The electrophilicity of the carbonyl carbon, while slightly diminished by the electron-donating effects of the pentyloxy and methyl groups on the aromatic ring, remains sufficient for a variety of addition reactions. pressbooks.publibretexts.orglibretexts.org

Organometallic Additions (Grignard, Organolithium Reagents)

Organometallic reagents, such as Grignard and organolithium compounds, are potent nucleophiles that readily add to the carbonyl carbon of this compound. This reaction is a cornerstone of carbon-carbon bond formation, leading to the synthesis of secondary alcohols. mnstate.edumasterorganicchemistry.comyoutube.comlibretexts.orgyoutube.com

The general mechanism involves the nucleophilic attack of the carbanionic part of the organometallic reagent on the electrophilic carbonyl carbon. youtube.com This forms a tetrahedral alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the final alcohol product. pressbooks.publibretexts.org For instance, the reaction with a Grignard reagent, such as methylmagnesium bromide, would produce a secondary alcohol.

Table 1: Examples of Organometallic Addition to this compound

| Organometallic Reagent | Product after Workup |

| Methylmagnesium Bromide | 1-(3-Methyl-4-(pentyloxy)phenyl)ethanol |

| Phenyllithium | (3-Methyl-4-(pentyloxy)phenyl)(phenyl)methanol |

The choice of the organometallic reagent allows for the introduction of a wide variety of alkyl, aryl, or vinyl groups, making this a highly versatile synthetic route. mnstate.edulibretexts.org

Condensation Reactions (e.g., Knoevenagel, Wittig, Horner-Wadsworth-Emmons)

Condensation reactions provide another powerful avenue for modifying the aldehyde group, typically resulting in the formation of a new carbon-carbon double bond.

The Knoevenagel condensation involves the reaction of this compound with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. wikipedia.orgsigmaaldrich.com This reaction proceeds through a nucleophilic addition followed by a dehydration step to form an α,β-unsaturated product. wikipedia.orgsigmaaldrich.com For example, reacting the aldehyde with malonic acid under Doebner modification conditions (using pyridine (B92270) as a catalyst and solvent) would lead to the formation of 3-(3-Methyl-4-(pentyloxy)phenyl)acrylic acid after decarboxylation. wikipedia.orgresearchgate.net

The Wittig reaction offers a highly specific method for converting the carbonyl group into an alkene. wikipedia.orgmasterorganicchemistry.comlibretexts.orglumenlearning.com It utilizes a phosphorus ylide (Wittig reagent), which reacts with the aldehyde to form a four-membered oxaphosphetane intermediate. masterorganicchemistry.comlumenlearning.com This intermediate then collapses to yield the alkene and triphenylphosphine (B44618) oxide, the latter being the thermodynamic driving force for the reaction. lumenlearning.com The stereochemical outcome of the Wittig reaction can often be controlled by the nature of the ylide used. wikipedia.orglibretexts.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion. wpmucdn.com The HWE reaction often provides better yields and, crucially, tends to favor the formation of the (E)-alkene, offering a high degree of stereoselectivity. libretexts.org

Table 2: Condensation Reactions of this compound

| Reaction | Reagent | Typical Product |

| Knoevenagel Condensation | Malononitrile | 2-(3-Methyl-4-(pentyloxy)benzylidene)malononitrile |

| Wittig Reaction | Methyltriphenylphosphonium bromide | 3-Methyl-4-(pentyloxy)styrene |

| Horner-Wadsworth-Emmons | Triethyl phosphonoacetate | Ethyl 3-(3-Methyl-4-(pentyloxy)phenyl)acrylate |

Redox Chemistry of the Aldehyde Functional Group

The aldehyde group of this compound can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol.

Selective Oxidation Pathways to Carboxylic Acids

The aldehyde can be readily oxidized to the corresponding carboxylic acid, 3-Methyl-4-(pentyloxy)benzoic acid, using a variety of oxidizing agents. mdpi.com Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃) in the presence of sulfuric acid (Jones reagent), and milder reagents like silver oxide (Ag₂O) or sodium chlorite (B76162) (NaClO₂). researchgate.net For substrates sensitive to harsh conditions, greener alternatives utilizing catalysts like selenium with hydrogen peroxide have also been developed for the oxidation of aromatic aldehydes. mdpi.comorganic-chemistry.orggoogle.com

Selective Reduction Pathways to Alcohols

Conversely, the aldehyde can be selectively reduced to the primary alcohol, (3-Methyl-4-(pentyloxy)phenyl)methanol. This is typically achieved using hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that is highly effective for this purpose. youtube.com Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that can also be used, although its higher reactivity requires more stringent reaction conditions. libretexts.org Catalytic hydrogenation, using a catalyst such as palladium on carbon (Pd/C) with hydrogen gas, is another effective method for this reduction.

Aromatic Functionalization and Electrophilic/Nucleophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the electron-donating nature of the pentyloxy and methyl groups. masterorganicchemistry.comlibretexts.org Both of these substituents are ortho, para-directing. libretexts.org The pentyloxy group, being an alkoxy group, is a stronger activating group than the methyl group.

In the context of this compound, the positions ortho to the strong activating pentyloxy group are position 3 (occupied by the methyl group) and position 5. The position para to the pentyloxy group is occupied by the aldehyde. The positions ortho to the weaker activating methyl group are positions 2 and 4 (the latter occupied by the pentyloxy group). The position para to the methyl group is also occupied by the aldehyde. Therefore, electrophilic attack will be directed primarily to the positions activated by both groups, which are positions 2 and 5. Steric hindrance from the adjacent methyl and pentyloxy groups might influence the regioselectivity of the substitution. masterorganicchemistry.com

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.commsu.edulibretexts.org For example, nitration with a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of 2-nitro-3-methyl-4-(pentyloxy)benzaldehyde and 5-nitro-3-methyl-4-(pentyloxy)benzaldehyde.

Nucleophilic aromatic substitution (SNAr) on the benzene ring of this compound is generally not favored. wikipedia.orglibretexts.org SNAr reactions typically require the presence of strong electron-withdrawing groups to stabilize the negatively charged Meisenheimer complex intermediate, and a good leaving group. wikipedia.orglibretexts.orgyoutube.com The electron-donating methyl and pentyloxy groups on the ring of the title compound would destabilize such an intermediate, making nucleophilic substitution unlikely under standard conditions. youtube.com For SNAr to occur, the ring would need to be further substituted with potent electron-withdrawing groups, or the reaction would have to proceed through a more forcing mechanism like the benzyne (B1209423) mechanism, which requires extremely strong basic conditions. masterorganicchemistry.com

Directed Ortho Metalation (DoM) Strategies

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. chem-station.com In this strategy, a directing metalation group (DMG) chelates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, facilitating the deprotonation of a specific proton at the ortho position. organic-chemistry.orgwikipedia.org The resulting aryllithium intermediate can then be quenched with a variety of electrophiles to introduce a wide range of substituents. wikipedia.orgliberty.edu

In the case of this compound, the pentyloxy group can act as a directing group. However, the aldehyde group is highly electrophilic and would readily react with the organolithium reagent. To overcome this, the aldehyde can be temporarily protected in situ. This is often achieved by reacting the aldehyde with a lithium amide to form a bulky α-amino alkoxide, which then acts as the directing group. harvard.edu This strategy allows for metalation at the C5 position, ortho to the pentyloxy group.

The general mechanism for a DoM reaction on a protected form of this compound is as follows:

In situ protection: The aldehyde reacts with a lithium amide (e.g., lithium N-isopropyl-N-cyclohexylamide) to form a bulky, chelating α-amino alkoxide.

Directed lithiation: An organolithium reagent (e.g., n-BuLi) is added. The lithium cation coordinates to the oxygen of the pentyloxy group and the nitrogen of the α-amino alkoxide, directing the deprotonation of the C5 proton.

Electrophilic quench: An electrophile is introduced, which reacts with the C5-lithiated intermediate.

Deprotection: Aqueous workup regenerates the aldehyde functionality.

A variety of electrophiles can be employed in this reaction to introduce diverse functionalities at the C5 position.

Table 1: Potential Electrophiles for DoM of this compound

| Electrophile | Introduced Functional Group |

| D2O | Deuterium |

| CH3I | Methyl |

| (CH3)3SiCl | Trimethylsilyl |

| I2 | Iodine |

| CO2 | Carboxylic acid |

| DMF | Formyl (aldehyde) |

| R-CHO (Aldehydes) | Hydroxymethyl |

| R-CO-R' (Ketones) | Hydroxyalkyl |

Cross-Coupling Reactions (Suzuki-Miyaura, Heck, Sonogashira) Utilizing Derived Halides/Pseudohalides

To participate in palladium-catalyzed cross-coupling reactions, this compound must first be converted into a halide (e.g., bromo or iodo derivative) or a pseudohalide (e.g., triflate). This is typically achieved through electrophilic halogenation or by converting a hydroxyl group (introduced via DoM) into a triflate. Once formed, these derivatives can undergo a variety of powerful C-C bond-forming reactions.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium(0) complex. libretexts.orgtcichemicals.com A halide derivative of this compound can be coupled with a wide range of aryl or vinyl boronic acids or their esters. nih.govnih.gov

Reaction Conditions:

Palladium Catalyst: Pd(PPh3)4, PdCl2(dppf), Pd(OAc)2 with a phosphine (B1218219) ligand.

Base: Na2CO3, K2CO3, K3PO4, Cs2CO3.

Solvent: Toluene, dioxane, DMF, often with water.

Heck Reaction:

The Heck reaction, also known as the Mizoroki-Heck reaction, couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgnih.gov A halide derivative of this compound can be reacted with various alkenes, such as acrylates, styrenes, and other vinyl compounds. organic-chemistry.orgmdpi.com

Reaction Conditions:

Palladium Catalyst: Pd(OAc)2, PdCl2, often with phosphine ligands like PPh3 or P(o-tol)3.

Base: Triethylamine (B128534) (Et3N), K2CO3, NaOAc.

Solvent: DMF, acetonitrile, NMP.

Sonogashira Coupling:

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. nih.govorganic-chemistry.org This reaction would allow for the introduction of an alkyne moiety onto the aromatic ring of a halogenated this compound derivative. researchgate.netnih.gov

Reaction Conditions:

Palladium Catalyst: Pd(PPh3)4, PdCl2(PPh3)2.

Copper Co-catalyst: CuI.

Base: An amine base such as triethylamine (Et3N) or diisopropylamine (B44863) (DIPA).

Solvent: THF, DMF.

Table 2: Overview of Cross-Coupling Reactions for Halogenated this compound

| Reaction | Coupling Partner | Resulting Linkage | Key Reagents |

| Suzuki-Miyaura | R-B(OH)2 | Aryl-Aryl or Aryl-Vinyl | Pd catalyst, Base |

| Heck | Alkene | Aryl-Alkene | Pd catalyst, Base |

| Sonogashira | Terminal Alkyne | Aryl-Alkyne | Pd catalyst, Cu(I) salt, Amine base |

Regioselective Derivatization and Scaffold Modification Studies

The substitution pattern of this compound offers opportunities for regioselective derivatization, primarily through electrophilic aromatic substitution. The activating, ortho-para directing pentyloxy group and the weakly activating, ortho-para directing methyl group work in concert. The most likely positions for electrophilic attack are C5 and C2. The C5 position is ortho to the strongly activating pentyloxy group and meta to the methyl group. The C2 position is ortho to the methyl group and meta to the pentyloxy group. Given the stronger activating effect of the alkoxy group, electrophilic substitution is expected to preferentially occur at the C5 position.

Studies on similar molecules, such as 3,4-dihydroxybenzaldehyde, have shown that the electronic nature of the substituents heavily influences the regioselectivity of reactions like alkylation. mdpi.com In the case of this compound, the electron-donating pentyloxy group will make the ortho position (C5) more nucleophilic and thus more susceptible to electrophilic attack.

Common electrophilic substitution reactions that could be applied regioselectively include:

Nitration: Using HNO3/H2SO4 to introduce a nitro group, likely at the C5 position.

Halogenation: Using Br2/FeBr3 or Cl2/AlCl3 to introduce a halogen atom, also likely at the C5 position.

Friedel-Crafts Acylation/Alkylation: Using an acyl chloride/AlCl3 or alkyl halide/AlCl3 to introduce an acyl or alkyl group. Steric hindrance from the adjacent pentyloxy group might influence the feasibility of these reactions.

Scaffold modification can also be achieved by transforming the existing functional groups. For example, the aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol. The pentyloxy group could potentially be cleaved to a hydroxyl group, which could then be used for further derivatization. These transformations, combined with regioselective aromatic substitution, allow for the creation of a diverse library of compounds based on the this compound scaffold. researchgate.netacs.org

Polymerization and Oligomerization Pathways

While this compound itself is not a traditional monomer for common polymerization reactions, its functional groups offer pathways for incorporation into polymers or for oligomerization.

The aldehyde functionality is the primary reactive site for polymerization. Aldehydes can undergo condensation reactions, particularly with phenols or other activated aromatic compounds, to form resins. For example, in a reaction analogous to the formation of Bakelite, this compound could react with phenol (B47542) under acidic or basic conditions to form a phenolic resin. The pentyloxy and methyl groups would remain as pendant groups on the polymer backbone, influencing its properties such as solubility and thermal stability.

Furthermore, the benzaldehyde (B42025) derivative can be modified to create a polymerizable monomer. For instance, if a hydroxyl group is introduced onto the aromatic ring (e.g., via DoM followed by reaction with an epoxide or by demethylation if a methoxy (B1213986) group were present), it could be converted into an acrylate (B77674) or methacrylate (B99206) ester. These modified monomers could then undergo free-radical polymerization to form polyacrylates or polymethacrylates with the 3-Methyl-4-(pentyloxy)phenyl moiety as a side chain.

Alkoxyamines can be used as initiators for living radical polymerization. acs.org While not a direct polymerization of the title compound, this highlights how alkoxy-substituted aromatic structures are relevant in polymer chemistry.

Oligomers can also be synthesized through iterative cross-coupling reactions. For example, if a di-halogenated derivative of this compound were created, it could be subjected to Suzuki-Miyaura or Sonogashira coupling with a di-boronic acid or a di-alkyne, respectively, to build up short, well-defined oligomeric structures with alternating aromatic and linker units.

Advanced Applications and Functional Material Development Utilizing 3 Methyl 4 Pentyloxy Benzaldehyde and Its Derivatives

Role as a Key Intermediate in Complex Organic Synthesis

3-Methyl-4-(pentyloxy)benzaldehyde, a polysubstituted aromatic aldehyde, serves as a highly versatile and valuable building block in the field of advanced organic synthesis. Its molecular architecture, featuring a reactive aldehyde group, an electron-donating pentyloxy chain, and a methyl group, provides a unique combination of reactivity, structural control, and desirable physicochemical properties. These characteristics make it an ideal precursor for a wide range of functional materials, from liquid crystals to specialized polymers and pharmaceutical intermediates. The aldehyde functional group is a prime site for carbon-carbon and carbon-nitrogen bond formation through reactions such as condensation, Wittig reactions, and reductive amination. The long pentyloxy group imparts solubility in organic solvents and can induce or modify the self-assembly properties in supramolecular structures, while the methyl group can be used to fine-tune molecular packing and prevent undesirable crystallization.

Precursor for Liquid Crystalline Compounds and Mesogenic Architectures

The molecular structure of this compound is exceptionally well-suited for the synthesis of calamitic (rod-like) liquid crystals. The rigid phenyl ring provides the core structure, while the flexible pentyloxy chain is a common feature in mesogenic molecules, helping to lower melting points and stabilize liquid crystalline phases (mesophases).

A primary route to liquid crystals from this intermediate is through the synthesis of Schiff bases (imines), which are typically formed by the condensation reaction between an aldehyde and a primary amine. researchgate.net By reacting this compound with various anilines, a vast library of Schiff base liquid crystals can be created. The general reaction involves heating the two components in a solvent like ethanol, often with a catalytic amount of acid. nih.gov

The resulting molecules possess a core composed of two or more aromatic rings connected by the azomethine (-CH=N-) linkage, a structure that promotes the molecular anisotropy required for liquid crystallinity. mdpi.com The pentyloxy and methyl groups on the benzaldehyde (B42025) moiety, along with substituents on the aniline (B41778) portion, play a crucial role in determining the type of mesophase (e.g., nematic, smectic) and the temperature range over which these phases are stable. edu.krdnih.gov The flexible pentyloxy chain, for instance, enhances the fluidity of the system and influences the transition temperatures, while the lateral methyl group can disrupt close packing, favoring the formation of nematic over more ordered smectic phases. researchgate.net

| Derivative Type | Aniline Reactant | Resulting Mesophase(s) | Reference |

| Schiff Base | 4-Alkoxy-aniline | Nematic (N), Smectic C (SmC) | edu.krd |

| Schiff Base/Ester | 4-Butylaniline | Nematic, Smectic | researchgate.net |

| Schiff Base | 4-(Hexyloxy)aniline | Smectic A (SmA), Nematic (N) | mdpi.com |

Building Block for Fluorescent Probes, Dyes, and Optoelectronic Materials

The aldehyde group of this compound is a key functional handle for constructing larger π-conjugated systems that form the basis of many organic dyes and fluorescent materials. ncl.ac.uk Condensation reactions, such as the Knoevenagel or Horner-Wadsworth-Emmons reactions, can extend the conjugation, leading to molecules that absorb and emit light in the visible spectrum.

For example, the synthesis of stilbene-based dyes can be achieved by reacting the aldehyde with a substituted benzylphosphonate. The electronic properties of the resulting dye are heavily influenced by the substituents on the aromatic rings. The electron-donating pentyloxy group on the this compound backbone would be expected to raise the energy of the Highest Occupied Molecular Orbital (HOMO) of the resulting dye. When paired with an electron-withdrawing group on the other side of the conjugated system, this creates a "push-pull" electronic structure, which often leads to strong fluorescence and large Stokes shifts. nih.gov

Similarly, Schiff base formation with an appropriate amine can yield fluorescent materials. If the amine portion contains a suitable fluorophore or is part of a larger conjugated system, the resulting imine linkage extends the electronic communication across the molecule. nih.gov The specific substitution pattern of this compound allows for fine-tuning of the photophysical properties, such as absorption/emission wavelengths and quantum yield.

Synthesis of Specialized Polymeric Materials and Resins

This compound can be incorporated into polymer backbones to create materials with tailored properties. One established strategy involves modifying the aldehyde or the phenyl ring with a polymerizable functional group.

A feasible synthetic route involves the functionalization of a precursor like 4-hydroxybenzaldehyde (B117250) with a polymerizable group, such as an acryloyl chloride, to form an acryloyloxybenzaldehyde monomer. researchgate.net This monomer can then undergo free-radical polymerization, either alone to form a homopolymer or with other monomers like methyl methacrylate (B99206) to form copolymers. researchgate.net In the context of the target compound, one could first synthesize 3-methyl-4-hydroxytoluene, introduce the aldehyde, add the pentyloxy chain, and then attach a polymerizable group like an acrylate (B77674).

The resulting polymers would feature the benzaldehyde moiety as a pendant group. The aldehyde functionality within the polymer can be used for post-polymerization modification, such as cross-linking to form resins or for grafting other molecules. The presence of the pentyloxy group would enhance the solubility of the polymer in organic solvents and could act as an internal plasticizer, affecting the material's mechanical properties. Such polymers have potential applications as functional coatings or advanced resins.

Synthesis of Pharmaceutical Intermediates (excluding clinical applications and dosage)

Substituted benzaldehydes are fundamental building blocks in the multi-step synthesis of complex organic molecules, including active pharmaceutical ingredients. nih.gov this compound provides a scaffold with a specific substitution pattern that can be critical for the biological recognition of a final drug molecule. Its utility lies in its ability to undergo a variety of chemical transformations to build molecular complexity.

The aldehyde group is a key reaction center. It can be converted into an alkene via the Wittig reaction, into a hydroxyl group via reduction, or into an amino group via reductive amination. These transformations allow for the introduction of new functional groups and the extension of the carbon skeleton. The pentyloxy and methyl groups provide specific steric and electronic signatures, influencing how an intermediate fits into a larger molecular architecture. For example, the synthesis of certain biologically active compounds may require a 3,4-disubstituted aromatic core, which this intermediate readily provides.

Development of Advanced Materials with Specific Properties

The unique electronic and structural features of derivatives of this compound make them attractive candidates for the development of advanced functional materials, particularly in the field of optics.

Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an intense electromagnetic field, such as that from a laser. These materials are crucial for applications in optoelectronics and photonics, including frequency conversion and optical switching. A common molecular design for second-order NLO materials involves creating a molecule with a strong electron donor and a strong electron acceptor, separated by a π-conjugated bridge.

Derivatives of this compound are excellent precursors for such NLO materials. nih.gov A Schiff base can be synthesized by condensing this compound with an amine containing a strong electron-withdrawing group, such as 4-nitroaniline.

In the resulting molecule, (E)-1-(3-methyl-4-(pentyloxy)benzylidene)-4-nitroaniline, the pentyloxy group acts as a potent electron donor, pushing electron density into the aromatic system. The nitro group on the other ring acts as a strong electron acceptor. The conjugated path provided by the two phenyl rings and the imine bridge allows for efficient intramolecular charge transfer upon excitation by light, which is the microscopic origin of the high second-order NLO response (measured as the first hyperpolarizability, β). researchgate.netresearchgate.net The methyl group can help to influence the crystal packing, which is critical for achieving a non-centrosymmetric arrangement in the solid state—a prerequisite for observing a bulk second-order NLO effect.

| Schiff Base Compound | NLO Property | Measurement Technique | Reference |

| (E)-4-((3-ethoxy-2-hydroxybenzylidene)amino)benzoate | Nonlinear Refractive Index (n₂) ~10⁻⁸ cm²/W | Z-scan | researchgate.net |

| (E)-4-(((2-hydroxynaphthalen-1-yl)methylene)amino)benzoate | Nonlinear Refractive Index (n₂) ~10⁻⁸ cm²/W | Z-scan, Diffraction Rings | researchgate.net |

| Copper (II) Complex of a Schiff Base Ligand | Nonlinear Absorption (β), Nonlinear Refraction (n₂) | Z-scan | nih.gov |

| (E)-4-[({4-[(pyridin-2-ilmetilideno)amino]phenyl}amino)-metil]fenol | First Hyperpolarizability (β) | DFT Calculation | researchgate.net |

Organic Semiconductor Components

While direct studies on this compound as a primary component in organic semiconductors are not extensively documented, its structural motifs are present in various classes of organic electronic materials. The core phenyl ring, functionalized with an electron-donating alkoxy group and a modifiable aldehyde, is a common feature in molecules designed for charge transport. rsc.orgsigmaaldrich.com

Derivatives of this compound, particularly those that extend the π-conjugated system, could be envisioned as components in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs). The aldehyde group serves as a key reaction site for creating larger, more complex conjugated structures. For instance, condensation reactions with electron-deficient units can lead to donor-acceptor (D-A) type molecules, which are fundamental to many organic electronic applications. tohoku.ac.jp The pentyloxy and methyl groups play a crucial role in enhancing solubility and influencing the solid-state packing of these materials, which are critical parameters for device performance. sigmaaldrich.comcity.ac.uk

The performance of organic semiconductors is intimately linked to their molecular arrangement in the solid state. The introduction of substituents like the pentyloxy and methyl groups on the benzaldehyde core can be used to fine-tune the intermolecular interactions, such as π-π stacking and van der Waals forces, thereby influencing charge carrier mobility. city.ac.uk

Table 1: Potential Synthetic Routes to Semiconductor Derivatives from this compound

| Reaction Type | Reactant(s) | Potential Product Class | Desired Property |

| Knoevenagel Condensation | Malononitrile, Cyanoacetates | Merocyanine Dyes | Narrow bandgap, strong absorption |

| Wittig Reaction | Phosphonium Ylides | Stilbene Derivatives | Extended π-conjugation, emissive properties |

| Schiff Base Formation | Aromatic Diamines | Conjugated Polymers/Oligomers | Charge transport, semiconductivity |

Applications in Chemical Sensing and Molecular Recognition Systems

The aldehyde functionality of this compound is a prime anchor for the construction of chemical sensors. Through the formation of Schiff bases, hydrazones, or other imine derivatives, specific binding sites for various analytes can be readily introduced. semanticscholar.org

Design of Selective Receptors for Analyte Detection

For example, a Schiff base derivative formed with an aminophenol could provide a binding site for metal ions, while a derivative incorporating a crown ether moiety could be selective for specific cations like potassium or sodium. The methyl group, while not directly involved in binding, can influence the conformation of the receptor, thereby fine-tuning its selectivity.

Optical and Electrochemical Transduction Mechanisms

The interaction between a receptor derived from this compound and an analyte can be signaled through various transduction mechanisms.

Optical Transduction: Binding of an analyte can induce changes in the photophysical properties of the molecule, such as a shift in the absorption or emission wavelength (colorimetric or fluorometric sensing). semanticscholar.org For instance, chelation of a metal ion can lead to a more rigid and planar structure, resulting in enhanced fluorescence (chelation-enhanced fluorescence, CHEF). Alternatively, photoinduced electron transfer (PET) or intramolecular charge transfer (ICT) processes can be modulated by analyte binding, leading to a detectable optical response.

Electrochemical Transduction: The redox properties of a receptor can be altered upon analyte binding. This change can be monitored using techniques like cyclic voltammetry or differential pulse voltammetry. The binding event can shift the oxidation or reduction potential of the molecule, providing a quantitative measure of the analyte concentration.

Catalytic Applications as a Ligand or Pre-catalyst Component

The versatility of this compound extends to the field of catalysis, primarily through its conversion into multidentate ligands capable of coordinating with metal centers. rsc.org Schiff base derivatives are particularly prominent in this regard. researchgate.net

By reacting this compound with various amino compounds, a wide array of ligands with different donor atom sets (e.g., N, O) and steric properties can be synthesized. These ligands can then be complexed with transition metals to form catalysts for a variety of organic transformations. The electronic properties of the benzaldehyde ring, influenced by the electron-donating pentyloxy group, can modulate the electron density at the metal center, thereby tuning its catalytic activity. The methyl group provides steric bulk that can influence the stereoselectivity of the catalyzed reaction. biointerfaceresearch.com

Table 2: Potential Catalytic Applications of Metal Complexes with Ligands from this compound

| Ligand Type | Metal Center | Potential Catalytic Reaction |

| Salen-type Ligand | Co, Mn, Cr | Epoxidation of Alkenes |

| Bidentate Schiff Base | Cu, Pd | C-C Coupling Reactions (e.g., Suzuki, Heck) |

| Tridentate Hydrazone | Fe, Ru | Oxidation of Alcohols |

These metal complexes can act as homogeneous catalysts. Furthermore, they can be immobilized on solid supports to create heterogeneous catalysts, which offer advantages in terms of catalyst separation and recycling.

Integration into Supramolecular Assemblies and Self-Assembled Systems